Cas no 320417-41-2 (1,8-Naphthyridine,7-(1-methylhydrazinyl)-2,4-bis(trifluoromethyl)-)

320417-41-2 structure
Product name:1,8-Naphthyridine,7-(1-methylhydrazinyl)-2,4-bis(trifluoromethyl)-
1,8-Naphthyridine,7-(1-methylhydrazinyl)-2,4-bis(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,8-Naphthyridine,7-(1-methylhydrazinyl)-2,4-bis(trifluoromethyl)-
- 1,8-Naphthyridine,7-(1-methylhydrazino)-2,4-bis(trifluoromethyl)- (9CI)
- 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- CHEMBL1469254
- 1E-003
- 1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1-methylhydrazine
- MLS000694592
- 7-(1-methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- DTXSID301168929
- 320417-41-2
- AKOS005081838
- 7-(1-Methylhydrazinyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- HMS2651K17
- 7-(1-methylhydrazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- SMR000333269
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- Inchi: InChI=1S/C11H8F6N4/c1-21(18)8-3-2-5-6(10(12,13)14)4-7(11(15,16)17)19-9(5)20-8/h2-4H,18H2,1H3
- InChI Key: VDDDGPNCRVQPPU-UHFFFAOYSA-N
- SMILES: CN(N)C1=NC2=NC(C(F)(F)F)=CC(C(F)(F)F)=C2C=C1
Computed Properties
- Exact Mass: 310.065
- Monoisotopic Mass: 310.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 55Ų
1,8-Naphthyridine,7-(1-methylhydrazinyl)-2,4-bis(trifluoromethyl)- Related Literature
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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